molecular formula C6H13ClN2O2 B6247913 methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 2408964-02-1

methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No. B6247913
CAS RN: 2408964-02-1
M. Wt: 180.6
InChI Key:
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Description

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (MAMACH) is a widely used chemical compound in scientific research and laboratory experiments. It is a colorless, crystalline solid that is used as a reagent in organic synthesis and as a catalyst in biochemical reactions. MAMACH is a derivative of azetidine, which is an organic compound that contains a six-membered ring with two nitrogen atoms. MAMACH is a versatile compound and has a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride acts as a catalyst in biochemical reactions. It binds to the active site of enzymes, allowing them to catalyze reactions more efficiently. It also helps to stabilize the transition state of the reaction, allowing the reaction to proceed more quickly. Additionally, methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can act as a ligand in protein-protein interactions, helping to bring two proteins together and promote their interaction.
Biochemical and Physiological Effects
methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the activity of certain enzymes, such as DNA polymerase and reverse transcriptase. It has also been shown to increase the rate of protein synthesis and to increase the activity of certain hormones, such as insulin and glucagon. Additionally, methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has been shown to have an anti-inflammatory effect, and to have an effect on the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a versatile compound and is widely used in scientific research and laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to the use of methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride in laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable at high temperatures, which can limit its use in certain experiments.

Future Directions

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research and laboratory experiments, and there are many potential future directions for its use. One potential future direction is the development of new methods for its synthesis. Additionally, research could be conducted to explore its potential use in the synthesis of new drugs and pharmaceuticals. Additionally, research could be conducted to explore its potential use in the study of enzyme kinetics, protein-protein interactions, and in the study of biochemical pathways. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and diabetes.

Synthesis Methods

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is synthesized through the reaction of methyl azetidine-1-carboxylate and hydrochloric acid. The reaction of these two compounds yields methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride in a yield of approximately 90%. The reaction is carried out in a solution of water or methanol and is heated to a temperature of 60-100°C for a period of 1-2 hours. The reaction is then cooled and the methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is filtered out of the reaction mixture.

Scientific Research Applications

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a versatile compound and is used in a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including amino acids, peptides, and nucleic acids. It is also used in the synthesis of various pharmaceuticals and drugs. Additionally, methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is used in the study of enzyme kinetics, protein-protein interactions, and in the study of biochemical pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride involves the reaction of 3-azetidinone with formaldehyde and methylamine followed by hydrolysis and salt formation.", "Starting Materials": [ "3-azetidinone", "formaldehyde", "methylamine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-azetidinone is reacted with formaldehyde and methylamine in the presence of hydrochloric acid to form methyl 3-(aminomethyl)azetidine-1-carboxylate.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide to form methyl 3-azetidinecarboxylate.", "Step 3: The product from step 2 is reacted with hydrochloric acid to form methyl 3-azetidinecarboxylate hydrochloride, which is the final product." ] }

CAS RN

2408964-02-1

Product Name

methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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